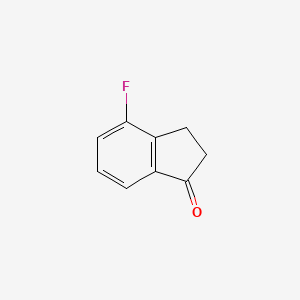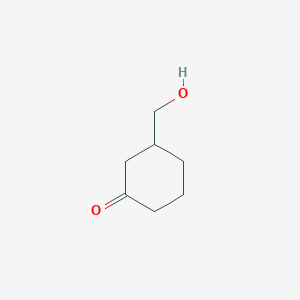
3-(Hydroxymethyl)cyclohexanone
Vue d'ensemble
Description
3-(Hydroxymethyl)cyclohexanone is an organic compound with the molecular formula C7H12O2. It is a cyclic ketone with a hydroxymethyl group attached to the cyclohexanone ring. This compound is commonly used in scientific experiments due to its unique physical and chemical properties .
Applications De Recherche Scientifique
3-(Hydroxymethyl)cyclohexanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is structurally similar to cyclohexanone, which is known to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae .
Mode of Action
Based on its structural similarity to cyclohexanone, it may interact with its targets in a similar manner .
Pharmacokinetics
Cyclohexanone, a structurally similar compound, is known to have poor absorption and distribution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Hydroxymethyl)cyclohexanone. For instance, the yield of cyclohexanone, a similar compound, was significantly increased under mild conditions (80 °C, ambient pressure) when catalyzed by h-WO3 nanorods .
Analyse Biochimique
Biochemical Properties
3-(Hydroxymethyl)cyclohexanone plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, where it can be converted to its corresponding alcohol or ketone forms. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which facilitate its conversion to cyclohexanol and cyclohexanone, respectively. These interactions are crucial for understanding the metabolic pathways and the role of this compound in cellular metabolism .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For instance, it can influence the expression of genes involved in oxidative stress response and metabolic regulation. Additionally, this compound can impact cellular metabolism by altering the levels of metabolites and the flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For example, it can inhibit the activity of alcohol dehydrogenase, preventing the conversion of alcohols to aldehydes. This inhibition can result in the accumulation of alcohols and a decrease in aldehyde levels. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products. These by-products can have different effects on cellular processes compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and gene expression. At high doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, cellular damage, and alterations in metabolic pathways. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized to cyclohexanol and cyclohexanone through oxidation-reduction reactions. The enzymes alcohol dehydrogenase and aldehyde dehydrogenase play a key role in these metabolic conversions. Additionally, this compound can influence the levels of other metabolites and the flux through metabolic pathways. For example, it can affect the levels of glucose and other intermediates in glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Hydroxymethyl)cyclohexanone involves the nucleophilic hydroxymethylation of cyclohexanone. This process can be carried out using the (isopropoxydimethylsilyl)methyl Grignard reagent. The reaction typically involves the following steps :
- Preparation of the Grignard reagent by reacting (isopropoxydimethylsilyl)methyl chloride with magnesium turnings in dry tetrahydrofuran.
- Addition of cyclohexanone to the Grignard reagent at low temperatures.
- Hydrolysis of the reaction mixture to yield 1-(hydroxymethyl)cyclohexanol.
- Oxidation of 1-(hydroxymethyl)cyclohexanol to this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like tosyl chloride and sodium bromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)cyclohexanone.
Reduction: 3-(Hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.
Cyclohexanol: A six-carbon cyclic molecule with a hydroxyl group.
3-(Hydroxymethyl)cyclohexanol: A similar compound with a hydroxyl group instead of a ketone group.
Uniqueness
3-(Hydroxymethyl)cyclohexanone is unique due to the presence of both a hydroxymethyl group and a ketone group on the cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
3-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGKTIHFHBTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306160 | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32916-58-8 | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32916-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


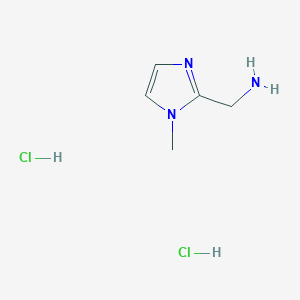
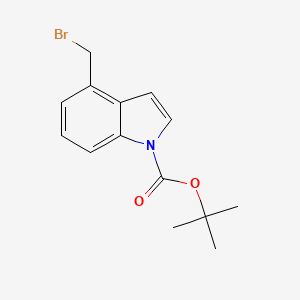
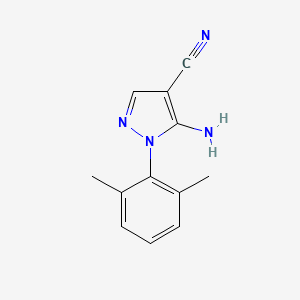
![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

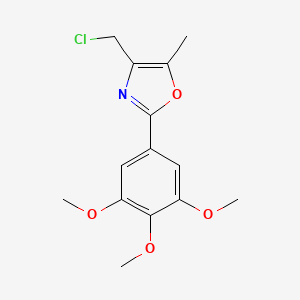
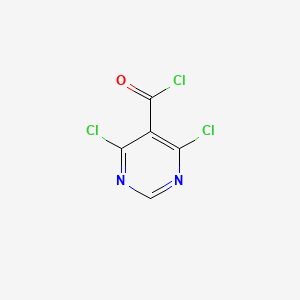
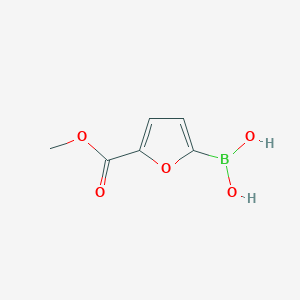

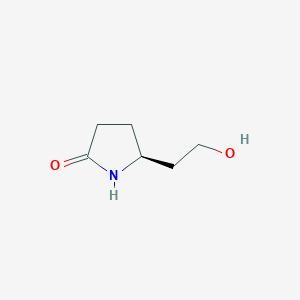
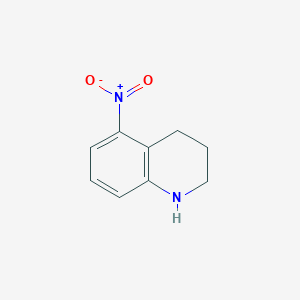
![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
